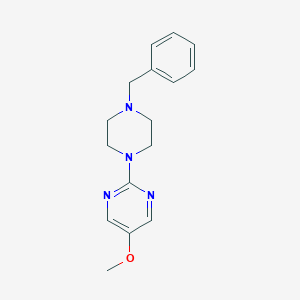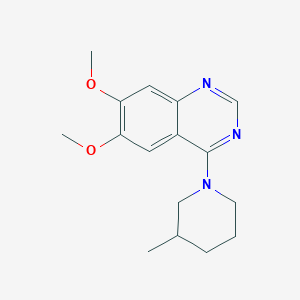![molecular formula C16H26N6O2 B6445182 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640964-29-8](/img/structure/B6445182.png)
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring, which is a six-membered ring with two nitrogen atoms. The ethylamino group is attached to the pyrimidine ring, and the morpholin-4-yl group is attached to the ethan-1-one group .Zukünftige Richtungen
The future research directions for this compound could include further exploration of its synthesis, determination of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Further studies could also explore its potential applications in various fields, such as medicinal chemistry .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of ache can affect the cholinergic pathway, which plays a crucial role in memory and cognition .
Result of Action
The inhibition of ache can lead to enhanced cholinergic transmission, which can potentially improve memory and cognition .
Biochemische Analyse
Biochemical Properties
2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, the compound interacts with protein kinase B (Akt), a key player in cell signaling pathways that regulate growth and survival . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the activity of protein kinase B (Akt), leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with the pleckstrin homology (PH) domain of protein kinase B (Akt), inhibiting its activation and downstream signaling . These binding interactions result in the modulation of enzyme activity and changes in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and protein kinase B (Akt) over time, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and protein kinase B (Akt) without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes hydroxylation at the pyrimidine ring, catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation at the piperazine nitrogen . These metabolic processes result in the formation of various metabolites, which may contribute to the compound’s overall pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific subcellular compartments . This localization is essential for the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-2-17-14-3-4-18-16(19-14)22-7-5-20(6-8-22)13-15(23)21-9-11-24-12-10-21/h3-4H,2,5-13H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVMUCJQDZQSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445107.png)
![4-{2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445112.png)
![2-(pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445115.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B6445123.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B6445124.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6445125.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B6445132.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B6445138.png)
![1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445143.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445152.png)
![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445168.png)

![6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine](/img/structure/B6445177.png)
